3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid
CAS No.:
Cat. No.: VC17679289
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid -](/images/structure/VC17679289.png)
Specification
Molecular Formula | C10H12ClNO3 |
---|---|
Molecular Weight | 229.66 g/mol |
IUPAC Name | 3-(5-chloro-2-methoxyanilino)propanoic acid |
Standard InChI | InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)6-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
Standard InChI Key | CAWWTOFVLUQGQX-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)NCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-[(5-chloro-2-methoxyphenyl)amino]propanoic acid, systematically describes its structure: a propanoic acid chain (C3H5O2) linked via an amine group to a 5-chloro-2-methoxyphenyl ring (C7H6ClO) . The molecular formula C10H12ClNO3 corresponds to a monoisotopic mass of 229.0511 Da and an average mass of 229.66 g/mol .
Table 1: Fundamental Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C10H12ClNO3 | |
Molecular Weight (g/mol) | 229.66 | |
CAS Registry | 1039842-00-6 | |
SMILES | COC1=C(C=C(C=C1)Cl)NCCC(=O)O | |
InChIKey | CAWWTOFVLUQGQX-UHFFFAOYSA-N |
The planar structure features a methoxy group at position 2 and chlorine at position 5 on the aromatic ring, creating a steric and electronic profile that may influence intermolecular interactions . X-ray crystallography data remain unavailable, but computational models predict a dihedral angle of approximately 112° between the phenyl ring and propanoic acid chain, suggesting moderate conjugation .
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis by MolCore BioPharmatech employs a three-step sequence starting from 5-chloro-2-methoxyaniline :
-
N-Alkylation: Reacting 5-chloro-2-methoxyaniline with methyl acrylate under basic conditions to form methyl 3-[(5-chloro-2-methoxyphenyl)amino]propanoate.
-
Hydrolysis: Saponification with aqueous NaOH yields the sodium salt of the target acid.
-
Acidification: Treatment with HCl precipitates the free acid, achieving ≥97% purity after recrystallization .
Table 2: Key Process Parameters
Step | Reagents | Temperature | Yield |
---|---|---|---|
Alkylation | K2CO3, DMF, 60°C | 60°C | 78% |
Hydrolysis | 2M NaOH, EtOH | Reflux | 92% |
Acidification | 6M HCl, 0°C | 0–5°C | 85% |
Scalability Challenges
Industrial production faces two primary hurdles:
-
Regioselectivity: Competing O-alkylation during the initial step requires precise stoichiometric control of the base (K2CO3) .
-
Crystallization: The free acid’s moderate solubility in water (4.2 g/L at 25°C) necessitates anti-solvent techniques using ethanol/water mixtures .
Pharmaceutical Applications and Biological Relevance
Role as an API Intermediate
MolCore identifies this compound as a key intermediate in synthesizing kinase inhibitors and GPCR modulators . Its dual functionality (acidic carboxyl and aromatic amine) enables conjugation to heterocyclic scaffolds common in drug candidates . For example, coupling with triazine derivatives produces molecules with predicted IC50 values <100 nM against EGFR mutants.
Structure-Activity Relationship (SAR) Insights
Although direct pharmacological data are scarce, structural analogs exhibit:
-
Antimicrobial Activity: Analogous chloro-methoxy phenylpropanoates show MIC values of 8–16 µg/mL against S. aureus and E. coli .
-
Anti-inflammatory Effects: Carboxylate-containing aryl amines inhibit COX-2 with selectivity indices >50 .
These findings suggest that strategic modifications to the propanoic acid chain or aromatic substituents could unlock therapeutic potential.
Analytical Characterization Methods
Mass Spectrometric Confirmation
High-resolution MS (HRMS) in positive ion mode confirms the molecular ion [M+H]⁺ at m/z 230.05785 (calc. 230.0584), with a mass error of 2.4 ppm, validating the molecular formula . Key fragments include:
-
m/z 184.0391: Loss of COOH (46.0188 Da)
-
m/z 139.0155: Chloromethoxybenzene ion (C7H6ClO⁺)
Future Research Directions
Unanswered Scientific Questions
-
Crystallography: Determining the solid-state conformation could guide co-crystal engineering for improved solubility.
-
Metabolic Fate: Cytochrome P450 interaction studies are needed to assess potential drug-drug interactions.
-
Target Identification: High-throughput screening against kinase panels may reveal lead optimization opportunities.
Industrial Development Priorities
-
Continuous Flow Synthesis: Microreactor technology could enhance yield and reduce reaction times.
-
Derivatization Libraries: Generating amide/ester analogs would accelerate SAR exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume